molecular formula C16H15NS2 B14666056 3-Anilino-3-(methylsulfanyl)-1-phenylprop-2-ene-1-thione CAS No. 40952-62-3

3-Anilino-3-(methylsulfanyl)-1-phenylprop-2-ene-1-thione

Cat. No.: B14666056
CAS No.: 40952-62-3
M. Wt: 285.4 g/mol
InChI Key: WDOYRNKGVXMSMF-UHFFFAOYSA-N
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Description

3-Anilino-3-(methylsulfanyl)-1-phenylprop-2-ene-1-thione is an organic compound with a complex structure that includes an aniline group, a methylsulfanyl group, and a phenylpropene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Anilino-3-(methylsulfanyl)-1-phenylprop-2-ene-1-thione typically involves multi-step organic reactions. One common method includes the reaction of aniline with a suitable alkylating agent to introduce the methylsulfanyl group. This is followed by the formation of the phenylpropene backbone through a series of condensation and cyclization reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-Anilino-3-(methylsulfanyl)-1-phenylprop-2-ene-1-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of aniline derivatives .

Scientific Research Applications

3-Anilino-3-(methylsulfanyl)-1-phenylprop-2-ene-1-thione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Anilino-3-(methylsulfanyl)-1-phenylprop-2-ene-1-thione involves its interaction with specific molecular targets. The aniline group can form hydrogen bonds with biological molecules, while the methylsulfanyl group can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Anilino-3-(methylsulfanyl)-1-phenylprop-2-ene-1-thione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

40952-62-3

Molecular Formula

C16H15NS2

Molecular Weight

285.4 g/mol

IUPAC Name

3-anilino-3-methylsulfanyl-1-phenylprop-2-ene-1-thione

InChI

InChI=1S/C16H15NS2/c1-19-16(17-14-10-6-3-7-11-14)12-15(18)13-8-4-2-5-9-13/h2-12,17H,1H3

InChI Key

WDOYRNKGVXMSMF-UHFFFAOYSA-N

Canonical SMILES

CSC(=CC(=S)C1=CC=CC=C1)NC2=CC=CC=C2

Origin of Product

United States

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